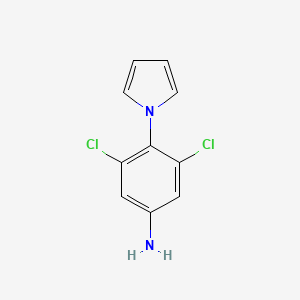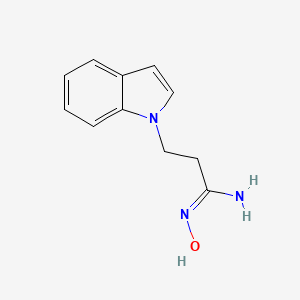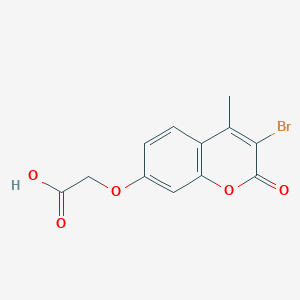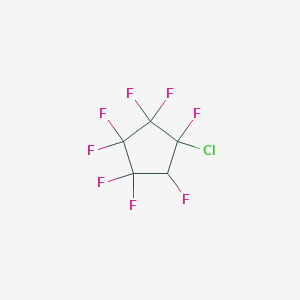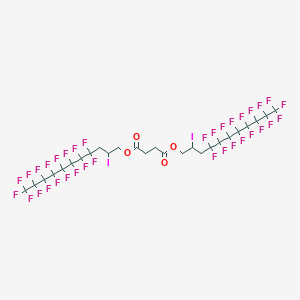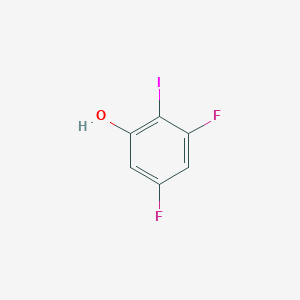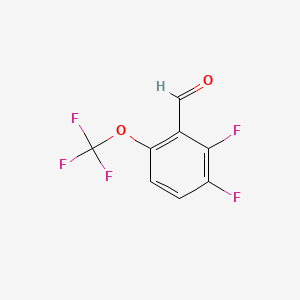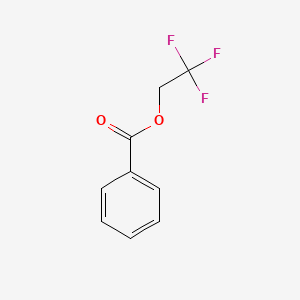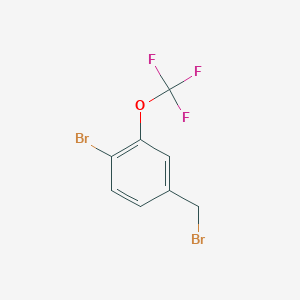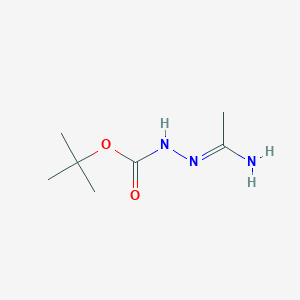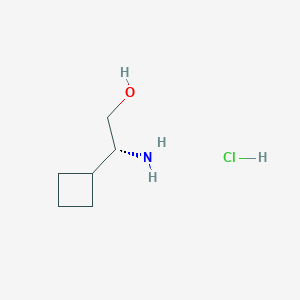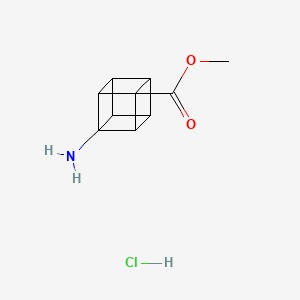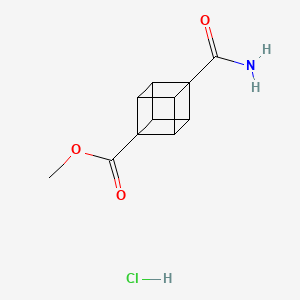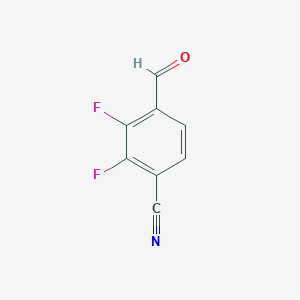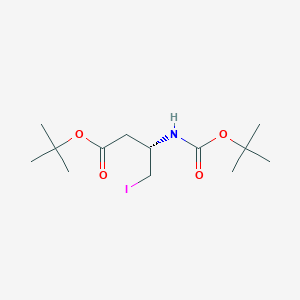
tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate: is a specialized organic compound that features a tert-butyl group, a Boc-protected amino group, and an iodine atom on a butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural attributes and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-3-aminobutanoic acid as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.
Iodination: The protected amino acid undergoes iodination at the 4-position using iodine or an iodinating agent like iodine monochloride (ICl).
Esterification: The carboxylic acid group is then esterified with tert-butanol to form the final product.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The iodine can be reduced to iodide using reducing agents like sodium thiosulfate.
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl), hydrogen peroxide (H2O2).
Reduction: Sodium thiosulfate (Na2S2O3), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), potassium iodide (KI).
Major Products Formed:
Oxidation: Iodate (IO3-), periodate (IO4-).
Reduction: Iodide (I-).
Substitution: Various substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in studying biological systems, especially in the context of enzyme inhibition and protein labeling. Medicine: Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its functional groups:
Boc-protected Amino Group: Provides stability and protection during reactions.
Iodine Atom: Acts as a reactive site for various substitution and addition reactions.
Ester Group: Contributes to the overall reactivity and solubility of the compound.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The iodine atom can interact with enzymes, potentially inhibiting their activity.
Protein Labeling: The Boc-protected amino group can be used to label proteins for imaging or tracking purposes.
Comparación Con Compuestos Similares
Tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate: Similar structure but with a bromine atom instead of iodine.
Tert-Butyl (S)-3-(Boc-amino)-4-chlorobutanoate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness:
The presence of the iodine atom makes tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate more reactive in certain substitution reactions compared to its bromo- and chloro- counterparts.
This compound's unique combination of functional groups and reactivity makes it a valuable tool in various scientific and industrial applications. Its versatility and stability under different reaction conditions further enhance its utility in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEMZYHXWAKDML-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
